Product packaging for Lantibiotic carnocin-UI49(Cat. No.:)

Lantibiotic carnocin-UI49

Cat. No.: B1576247
Attention: For research use only. Not for human or veterinary use.
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Description

Lantibiotic carnocin-UI49 is a bactericidal peptide produced by Carnobacterium piscicola UI49, classified among the lanthionine-containing bacteriocins (lantibiotics) . This compound demonstrates activity against a range of Gram-positive bacteria, including many lactic acid bacteria and, to a lesser extent, Listeria species, positioning it as a candidate for food biopreservation research . Its research value is further highlighted by its unique, receptor-mediated mode of action. Studies indicate that carnocin UI49 may use membrane-associated proteins from the nisin gene cluster, such as NisP, as a receptor to facilitate its insertion into the cytoplasmic membrane of specific target bacteria, such as Lactococcus lactis subsp. lactis . This binding leads to a rapid dissipation of the membrane potential and hydrolysis of internal ATP, causing cell death . This receptor-specificity makes it a particularly interesting tool for studying bacterial immunity and pore-forming mechanisms. Carnocin UI49 has been noted as one of the largest lantibiotics discovered and can be purified using a straightforward protocol involving XAD and cation exchange chromatography . This product is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or any other use.

Properties

bioactivity

Antibacterial

sequence

GSEIQPR

Origin of Product

United States

Biological Origin and Producer Organism

Identification of Carnobacterium piscicola as the Primary Producer Strain

The primary producer of the lantibiotic carnocin UI49 has been identified as Carnobacterium piscicola strain UI49. This facultative psychrotrophic lactic acid bacterium was first isolated from fresh fish. nih.gov Its identification was confirmed through a combination of carbohydrate utilization analysis, determination of its G+C content, and 16S RNA analysis. nih.gov Further research has solidified the connection between C. piscicola UI49 and the production of carnocin UI49, a bacteriocin (B1578144) with potential applications as a biopreservative. frontiersin.org

Initial characterization of carnocin UI49 revealed it to be a heat-tolerant peptide with a bactericidal mode of action, causing the lysis of sensitive cells. nih.govresearchgate.net Amino acid analysis suggested a composition of approximately 35 to 37 amino acids, and its molecular weight was determined to be around 4,635 Da by mass spectrometry. researchgate.net The presence of cysteic acid after performic acid oxidation and an unidentified peak migrating at the position of lanthionine (B1674491) were early indicators that carnocin UI49 belongs to the class of bacteriocins known as lantibiotics. researchgate.net

Ecological Niche and Microbiological Significance of Carnobacterium piscicola UI49

Carnobacterium piscicola UI49 is predominantly found in aquatic and food-related environments, particularly on fish and in fish products. nih.govresearchgate.net Strains of C. piscicola have been frequently isolated from the gastrointestinal tracts of various fish species, as well as from vacuum-packaged and cold-smoked fish, indicating a strong adaptation to these environments. researchgate.netnih.govuit.no

The microbiological significance of C. piscicola UI49 stems from its production of carnocin UI49, which exhibits antimicrobial activity against a range of Gram-positive bacteria. nih.gov This inhibitory action is particularly notable against other lactic acid bacteria, including various species of Carnobacterium, Lactobacillus, Pediococcus, and Lactococcus. nih.gov Crucially, carnocin UI49 has demonstrated activity against the foodborne pathogen Listeria monocytogenes, making it a subject of considerable interest for its potential as a natural food preservative. nih.govresearchgate.net The ability of C. piscicola strains to grow at refrigeration temperatures and inhibit the growth of spoilage and pathogenic bacteria highlights their potential role in food biopreservation. nih.govresearchgate.net The properties of bacteriocins like carnocin UI49 are often well-adapted to the ecological niche of the producer organism, providing a competitive advantage. asm.org

Characterization of Related Bacteriocin-Producing Carnobacterium Species

The genus Carnobacterium includes several species known to produce a variety of bacteriocins, many of which have been characterized for their antimicrobial properties and potential applications. nih.gov Besides C. piscicola, prominent bacteriocin-producing species include Carnobacterium divergens and Carnobacterium maltaromaticum. researchgate.netnih.gov

Carnobacterium divergens has been isolated from various sources, including fish and meat products. researchgate.netnih.gov Strains of this species are known to produce bacteriocins such as divercin V41 and divergicin 750. frontiersin.orgoup.com Divercin V41, a class IIa bacteriocin, is particularly effective against Listeria monocytogenes. frontiersin.orgresearchgate.net The production of these bacteriocins can be influenced by environmental factors such as temperature and pH. frontiersin.org For instance, the presence of a sensitive strain like C. piscicola has been shown to enhance divercin production by C. divergens. nih.gov

Carnobacterium maltaromaticum, a species sometimes used as a protective culture in food products, also produces a range of bacteriocins. core.ac.ukasm.orgnih.gov These include piscicolin 126, carnobacteriocin BM1, and the circular bacteriocin, carnocyclin A. asm.orgmdpi.com These compounds exhibit broad-spectrum activity against various Gram-positive bacteria, including pathogenic species. asm.org The diversity of bacteriocins produced by different Carnobacterium species underscores the genus's significant potential for applications in food safety and preservation. nih.gov

Below is a table summarizing the bacteriocins produced by different Carnobacterium species mentioned in this section.

Producing OrganismBacteriocin(s)
Carnobacterium piscicolaCarnocin UI49, Piscicocin V1a, Piscicocin V1b
Carnobacterium divergensDivercin V41, Divergicin 750, Divergicin M35
Carnobacterium maltaromaticumPiscicolin 126, Carnobacteriocin BM1, Carnocyclin A

Genetic Determinants and Biosynthesis Pathway of Lantibiotic Carnocin Ui49

Genomic Organization of the Lantibiotic Carnocin-UI49 Biosynthetic Gene Cluster

Based on the paradigm for Class I lantibiotics, the carnocin-UI49 gene cluster is expected to be compactly organized, containing all the necessary genetic information for its production, modification, transport, and regulation. This typically includes a structural gene (lanA), genes for modification enzymes (lanB, lanC), a gene for transport and processing (lanT), and genes for regulation (lanK, lanR).

Structural Gene (lanA) Encoding the Precursor Peptide

The cornerstone of the gene cluster is the structural gene, designated lanA. This gene encodes the precursor peptide, or prepeptide, which is the initial, biologically inactive form of carnocin-UI49. This prepeptide is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The propeptide region is the sequence that will undergo extensive modification to become the mature, active lantibiotic. The leader peptide acts as a recognition signal for the modification enzymes and the transport machinery, ensuring that only the correct peptide is processed and exported.

Genes Encoding Post-Translational Modification Enzymes

Following ribosomal synthesis of the prepeptide, the propeptide domain is chemically altered by a suite of modification enzymes. For Class I lantibiotics, this process is typically carried out by two key enzymes:

Dehydratase (encoded by lanB): This enzyme is responsible for the dehydration of specific serine and threonine residues within the propeptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.

Cyclase (encoded by lanC): This enzyme catalyzes the formation of characteristic thioether rings (lanthionine or methyllanthionine) by linking the dehydrated residues (Dha/Dhb) to nearby cysteine residues. These rings are crucial for the structure and biological activity of the final lantibiotic.

Genes Involved in Peptide Transport and Secretion Systems

Once the post-translational modifications are complete, the modified prepeptide must be secreted from the producer cell. This function is typically handled by a dedicated ABC (ATP-binding cassette) transporter, encoded by the lanT gene. The LanT protein not only transports the peptide across the cell membrane but often possesses a protease domain that cleaves off the N-terminal leader peptide during the translocation process. This final cleavage step releases the mature, active carnocin-UI49 into the extracellular environment.

Regulatory Genes and Elements Governing this compound Production

The production of carnocin-UI49 is a tightly controlled process, governed by a dedicated regulatory system to ensure the bacteriocin (B1578144) is produced when needed, a process often linked to cell density (quorum sensing). In many lantibiotic systems, this regulation is managed by a two-component regulatory system, consisting of:

Histidine Kinase (encoded by lanK): A membrane-bound sensor protein that detects an external signal, often the mature lantibiotic itself.

Response Regulator (encoded by lanR): A cytoplasmic protein that, upon activation by the histidine kinase, binds to promoter regions within the gene cluster to activate the transcription of the biosynthetic genes.

This autoregulatory loop allows for a rapid upregulation of lantibiotic production once a critical concentration of the peptide is achieved.

Table 1: Putative Genes in the Carnocin-UI49 Biosynthetic Cluster
Gene DesignationProtein ProductFunction
lanAPrecursor PeptideEncodes the inactive pre-carnocin-UI49 with leader and propeptide domains.
lanBDehydrataseDehydrates serine and threonine residues in the propeptide.
lanCCyclaseCatalyzes the formation of lanthionine (B1674491)/methyllanthionine rings.
lanTABC Transporter/ProteaseExports the modified peptide and cleaves the leader peptide.
lanKHistidine KinaseSensor protein that detects the extracellular lantibiotic.
lanRResponse RegulatorTranscriptional activator for the biosynthetic genes.

Enzymatic Steps in the Post-Translational Modification of this compound

The transformation from an inactive prepeptide to a potent antimicrobial agent involves a precise sequence of enzymatic events. These post-translational modifications are the defining feature of lantibiotic biosynthesis.

Ribosomal Synthesis and Leader Peptide Processing

The journey of carnocin-UI49 begins at the ribosome, where the lanA mRNA is translated into the full-length prepeptide. This initial product is linear and lacks the complex structure required for antimicrobial activity. The N-terminal leader peptide serves as a crucial chaperone and targeting signal. It maintains the propeptide region in an unfolded state, making it accessible to the modification enzymes. Furthermore, the leader peptide is the specific recognition motif for the LanB and LanC enzymes, preventing them from acting on other cellular proteins.

After the LanB and LanC enzymes have completed the dehydration and cyclization reactions, the now fully modified prepeptide is recognized by the LanT transporter. During the process of exporting the peptide from the cell, the protease component of LanT recognizes a specific cleavage site at the junction of the leader and propeptide domains. It cleaves the bond, releasing the mature and active carnocin-UI49 into the environment while leaving the leader peptide behind in the cytoplasm, where it is subsequently degraded. This final processing step is irreversible and commits the molecule to its extracellular, antimicrobial function.

Dehydration of Serine and Threonine Residues

The biosynthesis of lantibiotics, including carnocin-UI49, commences with the ribosomal synthesis of a precursor peptide. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide undergoes a series of post-translational modifications, the first of which is the dehydration of specific serine and threonine residues.

In well-characterized lantibiotic biosynthetic pathways, this crucial dehydration step is catalyzed by a dedicated enzyme, a dehydratase, often designated as LanB. This enzyme specifically recognizes the precursor peptide and converts serine and threonine residues into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. However, for carnocin-UI49, the specific dehydratase enzyme responsible for this transformation has not been identified or characterized. Genomic analysis of Carnobacterium piscicola UI49 would be required to identify the putative lanB gene within the carnocin-UI49 biosynthetic gene cluster.

Formation of Thioether Bridges (Lanthionine and Methyllanthionine)

Following the dehydration of serine and threonine residues, the newly formed dehydroamino acids become substrates for the next key enzymatic step: the formation of thioether bridges. This process, known as cyclization, is catalyzed by a cyclase enzyme, typically denoted as LanC or, in some cases, a bifunctional LanM enzyme that also possesses dehydratase activity.

The cyclase facilitates an intramolecular Michael-type addition of the thiol groups from cysteine residues within the core peptide to the dehydroamino acids. When a cysteine residue reacts with a dehydroalanine, a lanthionine bridge is formed. Similarly, the reaction of a cysteine with a dehydrobutyrine results in a methyllanthionine bridge. These thioether linkages are the defining structural features of lantibiotics and are essential for their bioactivity and stability.

Amino acid analysis of purified carnocin-UI49 has suggested the presence of lanthionine, confirming that these characteristic thioether bridges are indeed a component of its structure. However, the specific cyclase enzyme (LanC or LanM) that catalyzes the formation of these crucial linkages in carnocin-UI49 has not been experimentally identified or studied. The identification of the corresponding gene within the biosynthetic gene cluster of C. piscicola UI49 is a necessary step to understand the specifics of this cyclization process.

Heterologous Expression Systems for Biosynthesis Pathway Elucidation and Engineering

Heterologous expression, the production of a protein or a metabolic pathway in a host organism that does not naturally produce it, is a powerful tool for studying and engineering biosynthetic pathways. For lantibiotics, expressing the biosynthetic gene cluster in a well-characterized host like Escherichia coli or other lactic acid bacteria can facilitate higher yields, simplify purification, and allow for targeted genetic manipulation to create novel lantibiotic variants.

Despite the potential benefits, there is currently no publicly available research detailing the successful heterologous expression of the complete carnocin-UI49 biosynthetic pathway. The successful heterologous production of carnocin-UI49 would require the co-expression of the precursor peptide gene along with the genes encoding the necessary modification enzymes (dehydratase and cyclase), as well as potentially genes for transport and immunity. The lack of information on the carnocin-UI49 biosynthetic gene cluster is the primary obstacle to achieving this goal. Further research to identify and characterize this gene cluster is a prerequisite for any future endeavors in the heterologous production and bioengineering of carnocin-UI49.

Molecular Features and Advanced Structural Analysis of Lantibiotic Carnocin Ui49

Primary Amino Acid Sequence and Compositional Analysis

Initial characterization of carnocin-UI49 has presented conflicting data regarding its primary structure, indicating a need for further research for definitive clarification. Early studies involving Edman degradation successfully sequenced the first seven N-terminal amino acid residues as Gly-Ser-Glu-Ile-Gln-Pro-Arg. asm.orgnovoprolabs.com This partial sequence is what is often cited in protein databases.

However, comprehensive amino acid analysis suggests a more complex and larger molecule. This analysis indicates a total composition of approximately 35 to 37 amino acid residues. asm.org Further supporting the likelihood of a larger peptide is the significant discrepancy between the expected molecular weight of the seven-residue fragment (approximately 786 Da) and the experimentally determined molecular weight of the purified bacteriocin (B1578144), which is 4,635 Da as measured by mass spectrometry. asm.orguniprot.org This larger mass, which is about 1,000 Da greater than that calculated even from the 35-37 amino acid estimation, strongly implies the presence of extensive post-translational modifications, a hallmark of lantibiotics. asm.org The blockage of Edman degradation after the seventh residue is also suggestive of a modified amino acid that prevents further sequencing by this method. asm.org

Table 1: Reported Amino Acid Sequence Data for Carnocin-UI49

Data Point Reported Value Source
N-Terminal Sequence Gly-Ser-Glu-Ile-Gln-Pro-Arg asm.orgnovoprolabs.com
Estimated Total Residues 35-37 asm.org
Mass Spectrometry MW 4,635 Da asm.org

| Sequence Database MW | ~786 Da | uniprot.org |

Identification of Unusual Amino Acid Residues and Intramolecular Ring Structures

The classification of carnocin-UI49 as a lantibiotic is substantiated by the identification of unusual amino acids, which are fundamental to its structure and function. Amino acid analysis of carnocin-UI49 revealed an unidentified peak that migrates at the same position as lanthionine (B1674491), a key characteristic of this class of bacteriocins. asm.org

Further evidence for the presence of modified residues comes from performic acid oxidation experiments. This treatment, followed by amino acid hydrolysis, resulted in the detection of cysteic acid. asm.org Cysteic acid is the oxidation product of cysteine, which in the context of lantibiotics, points to the original presence of lanthionine or methyllanthionine residues. These residues form the characteristic thioether bridges that create intramolecular ring structures. The presence of these rings is a defining feature of lantibiotics and is a direct consequence of post-translational modification of serine, threonine, and cysteine residues in the precursor peptide. The significant difference between the observed and calculated molecular weights further supports the existence of these dehydrated and cross-linked residues. asm.org

Conformational Studies and Proposed Three-Dimensional Topologies in Solution

To date, detailed three-dimensional structural data for carnocin-UI49 from techniques such as NMR spectroscopy or X-ray crystallography have not been published. Consequently, a definitive three-dimensional topology in solution has not been established. The lack of a complete primary sequence and the unknown connectivity of the thioether bridges are major impediments to computational modeling efforts as well.

Role of Thioether Bridges in Conformational Stability and Function

While the specific conformation of carnocin-UI49 is unknown, the function of thioether bridges in lantibiotics is well-established. These intramolecular lanthionine and methyllanthionine rings impart significant conformational rigidity to the peptide backbone. This constrained structure is crucial for several reasons:

Enhanced Stability: The thioether bonds are chemically robust, making the peptide resistant to proteolytic degradation and stable across a range of temperatures and pH levels. asm.org

Defined Conformation: The rings lock the peptide into a specific three-dimensional shape. This pre-formed conformation is often essential for its biological activity, as it presents the correct orientation of amino acid side chains for interaction with its molecular target.

Target Recognition: The specific topology created by the ring structures is critical for the bacteriocin's ability to recognize and bind to its target, which for many lantibiotics is the bacterial cell wall precursor Lipid II.

Based on the general principles of lantibiotic structure, it is proposed that the thioether bridges of carnocin-UI49 play a similar, vital role in maintaining a stable and biologically active conformation.

Comparative Structural Analysis with Other Class I Lantibiotics and Bacteriocins

Carnocin-UI49 is classified as a Class I lantibiotic. This class is characterized by elongated, screw-shaped peptides that undergo extensive post-translational modification. The most well-known member of this class is nisin. While a detailed, direct structural comparison is hampered by the incomplete data for carnocin-UI49, some inferences can be drawn.

Like nisin, carnocin-UI49 is a gene-encoded peptide that is ribosomally synthesized as a precursor and subsequently modified. asm.orgresearchgate.net The presence of lanthionine confirms its place within the broader lantibiotic family. Comparisons of its antimicrobial activity have been made with nisin Z, another member of the nisin family. nih.gov These studies show that while both are effective against various Gram-positive bacteria, their specific activities can differ depending on the target organism, suggesting that despite being in the same class, there are likely significant structural differences that influence their target specificity and potency. nih.gov

A full comparative structural analysis, however, would require the complete amino acid sequence and the elucidation of the ring topology of carnocin-UI49. Such an analysis would compare the number, size, and location of the thioether rings, as well as sequence homology, with other Class I lantibiotics like nisin, epidermin, and lacticin 481 to understand its unique structural and functional attributes.

Mechanistic Insights into the Antimicrobial Activity of Lantibiotic Carnocin Ui49

Interaction with Target Bacterial Cell Membranes and Permeabilization

The primary mode of action for carnocin-UI49 involves a direct interaction with the cytoplasmic membrane of susceptible bacteria. This interaction leads to the permeabilization of the membrane, disrupting essential cellular processes and ultimately leading to cell death. The bactericidal effect of carnocin-UI49 is a consequence of several coordinated events that compromise the membrane's structural and functional integrity.

A critical event in the antimicrobial action of carnocin-UI49 is the dissipation of the target cell's membrane potential. nih.gov The addition of carnocin-UI49 to sensitive bacteria, such as Lactococcus lactis subsp. lactis NZ9700, results in a measurable loss of this electrochemical gradient across the cytoplasmic membrane. nih.gov The membrane potential is vital for numerous cellular functions, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. Its dissipation effectively cripples the cell's energy-generating capacity and homeostatic balance.

Concurrent with the dissipation of membrane potential, carnocin-UI49 triggers a rapid hydrolysis of intracellular adenosine (B11128) triphosphate (ATP). nih.gov This depletion of the cell's primary energy currency is a direct consequence of the membrane becoming permeable. The uncontrolled efflux of ions and small molecules through the compromised membrane activates ATP-hydrolyzing enzymes in an attempt to restore the lost electrochemical gradients, leading to a futile cycle of ATP consumption and a swift decline in the cell's energy reserves. This severe disruption of energy metabolism is a key factor in the rapid bactericidal activity of carnocin-UI49.

The observed dissipation of membrane potential and hydrolysis of ATP are strong indicators that carnocin-UI49 forms pores or channels in the cytoplasmic membrane. nih.gov While the precise molecular architecture of these pores has not been definitively elucidated for carnocin-UI49, the mechanism is believed to be analogous to that of other lantibiotics. These antimicrobial peptides can insert into the lipid bilayer, forming transmembrane structures that allow for the unregulated passage of ions and other small molecules. This action disrupts the selective permeability of the membrane, which is essential for maintaining the distinct intracellular environment required for life. The insertion and pore-forming activity of carnocin-UI49 may be facilitated by its interaction with specific membrane components, including a potential receptor in certain bacterial strains. nih.gov

Receptor-Mediated Action: Specificity and Binding Dynamics

The antimicrobial activity of carnocin-UI49 exhibits a degree of specificity, which is attributed to a receptor-mediated mechanism of action in certain bacteria. nih.gov This targeted interaction enhances the efficiency of the lantibiotic against specific strains.

Research has identified a strong correlation between the sensitivity of Lactococcus lactis strains to carnocin-UI49 and their production of, or immunity to, the lantibiotic nisin. nih.gov Nisin-producing strains of L. lactis are significantly more susceptible to carnocin-UI49 than other lactic acid bacteria. nih.govnih.gov This heightened sensitivity has been linked to the presence of proteins from the nisin gene cluster. nih.gov

Scope of Antimicrobial Spectrum against Target Microorganisms

Carnocin-UI49 is effective against a range of Gram-positive bacteria. nih.gov Its spectrum of activity has been compared to that of nisin Z, another well-characterized lantibiotic. The relative effectiveness of carnocin-UI49 varies depending on the target microorganism.

Target MicroorganismSensitivity to Carnocin-UI49Comparative Sensitivity to Nisin ZReference(s)
CarnobacteriaSensitiveSimilar sensitivity nih.gov
Nisin-producing Lactococcus lactis strainsVery sensitiveLess sensitive to nisin Z nih.gov
Non-nisin-producing Lactococcus lactis strainsLess sensitiveMore sensitive to nisin Z nih.gov
Listeria strainsWeakly sensitiveMore sensitive to nisin Z nih.gov

As indicated in the table, carnobacteria exhibit similar sensitivity to both carnocin-UI49 and nisin. nih.gov Notably, nisin-producing strains of L. lactis are highly susceptible to carnocin-UI49, whereas non-producing strains are more sensitive to nisin. nih.gov In the case of Listeria strains, they show weak sensitivity to carnocin-UI49 and are more effectively inhibited by lower concentrations of nisin. nih.gov

Activity against Gram-Positive Pathogens (e.g., Listeria monocytogenes)

Carnocin-UI49 exhibits bactericidal activity against the foodborne pathogen Listeria monocytogenes. nih.gov However, its potency against Listeria strains is observed to be relatively weak in comparison to other lantibiotics such as Nisin Z. nih.gov Studies have indicated that higher concentrations of Carnocin-UI49 are required to inhibit the growth of Listeria when compared to the concentrations of nisin needed to achieve the same effect. nih.gov The underlying mechanism of this antimicrobial action is believed to involve the disruption of the cytoplasmic membrane, a characteristic mode of action for many lantibiotics.

Activity against Lactic Acid Bacteria (e.g., Carnobacteria, Lactococci)

Carnocin-UI49 displays significant antimicrobial activity against various lactic acid bacteria, including members of the genera Carnobacterium and Lactococcus. nih.gov Research has shown that the sensitivity of Carnobacteria to Carnocin-UI49 is comparable to their sensitivity to Nisin Z. nih.gov

A particularly interesting observation is the pronounced effect of Carnocin-UI49 on nisin-producing strains of Lactococcus lactis. These strains are reported to be highly sensitive to Carnocin-UI49. nih.gov Conversely, non-nisin-producing L. lactis strains exhibit greater sensitivity to Nisin Z. nih.gov This differential sensitivity suggests a specific interaction between Carnocin-UI49 and cellular components of nisin-producing lactococci.

Comparative Potency and Inhibitory Profiles with Other Lantibiotics (e.g., Nisin Z)

Direct comparisons of the inhibitory profiles of Carnocin-UI49 and Nisin Z reveal distinct differences in their potency against various bacterial targets. While both are effective against a range of Gram-positive bacteria, their efficacy varies depending on the target organism.

As previously noted, Nisin Z is more potent against Listeria monocytogenes, requiring lower concentrations for inhibition. nih.gov In contrast, the sensitivity of Carnobacterium species to both Carnocin-UI49 and Nisin Z is similar. nih.gov The most striking difference lies in their activity against Lactococcus lactis, where nisin-producing strains are more susceptible to Carnocin-UI49, and non-producing strains are more susceptible to Nisin Z. nih.gov

The following interactive data tables summarize the comparative antimicrobial activity of Carnocin-UI49 and Nisin Z based on available research findings.

Table 1: Comparative Activity against Listeria monocytogenes

CompoundRelative Potency against Listeria monocytogenes
Carnocin-UI49Weakly sensitive
Nisin ZMore potent than Carnocin-UI49

Table 2: Comparative Activity against Lactic Acid Bacteria

Target BacteriaSensitivity to Carnocin-UI49Sensitivity to Nisin Z
Carnobacterium spp.Similar to Nisin ZSimilar to Carnocin-UI49
Nisin-producing Lactococcus lactisVery sensitiveLess sensitive than to Carnocin-UI49
Non-nisin-producing Lactococcus lactisLess sensitive than to Nisin ZMore sensitive than to Carnocin-UI49

Bacterial Resistance and Producer Immunity Mechanisms Against Lantibiotic Carnocin Ui49

Mechanisms of Intrinsic Resistance in Susceptible Organisms

Intrinsic resistance refers to the innate ability of a microorganism to resist the activity of a particular antimicrobial agent through its inherent structural or functional characteristics. The sensitivity to carnocin-UI49 varies among different Gram-positive bacteria, indicating diverse levels of intrinsic resistance.

Research comparing the bactericidal activity of carnocin-UI49 with nisin Z has provided insights into these inherent differences. For instance, Listeria strains have been observed to be weakly sensitive to carnocin-UI49, suggesting the presence of natural defense mechanisms that mitigate the lantibiotic's efficacy. nih.gov In contrast, nisin-producing Lactococcus lactis strains are highly sensitive to carnocin-UI49, while non-nisin-producing strains exhibit greater sensitivity to nisin. nih.gov Carnobacteria, on the other hand, show similar sensitivity to both carnocin-UI49 and nisin. nih.gov

The precise molecular basis for these variations in intrinsic resistance to carnocin-UI49 is not yet fully elucidated. However, it is hypothesized that factors such as cell membrane composition, the presence or absence of specific docking molecules, and the activity of native efflux pumps likely play a role. For other bacteriocins, alterations in cell wall teichoic acids and membrane phospholipid composition are known contributors to intrinsic resistance, and similar mechanisms may be relevant for carnocin-UI49.

Comparative Sensitivity of Bacterial Groups to Carnocin-UI49
Bacterial GroupObserved Sensitivity to Carnocin-UI49Reference
Listeria strainsWeakly sensitive nih.gov
Nisin-producing Lactococcus lactisVery sensitive nih.gov
Non-nisin-producing Lactococcus lactisLess sensitive than to nisin nih.gov
CarnobacteriaSimilar sensitivity to carnocin-UI49 and nisin nih.gov

Investigation of Acquired Resistance Pathways and Adaptive Responses

Acquired resistance involves the development of resistance in a previously susceptible microbial population, often through genetic mutation or the acquisition of resistance-conferring genes. Currently, there is a notable lack of specific research into the acquired resistance pathways and adaptive responses of bacteria to carnocin-UI49.

While dedicated studies on carnocin-UI49 are scarce, the general principles of acquired bacteriocin (B1578144) resistance can be considered. Bacteria can develop resistance through various mechanisms, including:

Modification of the target site: Alterations in the bacterial cell membrane or cell wall components that carnocin-UI49 targets for its antimicrobial action.

Upregulation of efflux pumps: Increased expression of transport proteins that actively pump the lantibiotic out of the cell.

Enzymatic degradation: Production of enzymes that can inactivate carnocin-UI49.

Future research is needed to investigate whether susceptible bacteria can develop resistance to carnocin-UI49 upon repeated exposure and to identify the specific genetic and molecular changes that underpin such adaptations.

Self-Protection Strategies in Lantibiotic Carnocin-UI49 Producer Strains

To avoid self-destruction, bacteriocin-producing organisms have evolved sophisticated immunity mechanisms. In the case of Carnobacterium piscicola UI49, a combination of specific immunity proteins and dedicated transport systems is believed to confer protection against its own carnocin-UI49.

Lantibiotic-producing bacteria typically possess specific immunity proteins, often designated as LanI proteins, which play a crucial role in self-protection. While the specific immunity protein for carnocin-UI49 has not been explicitly characterized, studies on other bacteriocins from Carnobacterium piscicola, such as carnobacteriocin B2, provide a model for its likely function.

For carnobacteriocin B2, an immunity protein designated CbiB2 has been identified. nih.gov This protein is encoded by a gene located downstream of the bacteriocin's structural gene. nih.gov Western blot analyses have shown that CbiB2 is primarily located in the cytoplasm, with a smaller fraction associated with the cell membrane. nih.gov It confers specific immunity to carnobacteriocin B2. nih.gov It is highly probable that a homologous immunity protein exists for carnocin-UI49, functioning to protect C. piscicola UI49 from the antimicrobial action of its own lantibiotic. These LanI-type proteins are thought to interact with the lantibiotic at the cell membrane, preventing pore formation and subsequent cell death.

Characteristics of the Immunity Protein for Carnobacteriocin B2 (CbiB2) from Carnobacterium piscicola
CharacteristicFindingReference
Genetic LocationEncoded by the cbiB2 gene, downstream of the structural gene for carnobacteriocin B2. nih.gov
Cellular LocalizationPrimarily cytoplasmic, with a smaller proportion associated with the cell membrane. nih.gov
FunctionConfers specific immunity to carnobacteriocin B2. nih.gov

In addition to immunity proteins, dedicated transport systems, particularly ATP-binding cassette (ABC) transporters, are integral to the self-protection of lantibiotic producers. These transporters contribute to immunity by actively exporting the bacteriocin out of the cell, thereby maintaining a low intracellular concentration.

Production and Purification Methodologies for Lantibiotic Carnocin Ui49

Optimization of Fermentation Conditions for Enhanced Lantibiotic Carnocin-UI49 Yield

The biosynthesis of carnocin-UI49 by Carnobacterium piscicola UI49 is intricately linked to the specific conditions of the fermentation process. While detailed optimization studies exclusively for carnocin-UI49 are not extensively documented, research on bacteriocin (B1578144) production by related Carnobacterium species provides a framework for enhancing yield. Key parameters that are typically manipulated include the composition of the culture medium, pH, and temperature.

For instance, the production of a bacteriocin by Carnobacterium piscicola LV 61 was found to be significantly influenced by the initial pH of the growth medium, with optimal production occurring between pH 8.0 and 9.0. nih.gov Furthermore, maintaining a constant pH of 6.5 also resulted in high yields of the bacteriocin. nih.gov No production was observed at a pH of 5.0. nih.gov The composition of the medium also plays a crucial role; peptone was shown to promote bacteriocin production by this strain, while meat and yeast extracts had a lesser effect. nih.gov Generally, Carnobacterium species are cultivated in rich media such as Trypticase Soy Broth supplemented with yeast extract (TSBYE) at temperatures around 30°C. mdpi.com The optimization of these parameters is essential for maximizing the biomass of C. piscicola UI49 and, consequently, the volumetric yield of carnocin-UI49.

Table 1: General Fermentation Parameters for Carnobacterium Species

Parameter Condition Rationale
Bacterial Strain Carnobacterium piscicola UI49 Producer of carnocin-UI49
Culture Medium Trypticase Soy Broth with Yeast Extract (TSBYE) Provides necessary nutrients for growth and bacteriocin production.
Temperature ~30°C Optimal for the growth of Carnobacterium species.

| pH | Controlled, potentially in the neutral to slightly alkaline range (e.g., 6.5-9.0) | pH significantly impacts enzyme activity and bacteriocin production. |

Note: This table is based on general conditions for Carnobacterium species and related bacteriocins, as specific optimization data for carnocin-UI49 is limited.

Advanced Downstream Processing and Purification Strategies

Following fermentation, a series of downstream processing steps are required to isolate and purify carnocin-UI49 from the complex culture supernatant. These strategies are designed to achieve high purity and yield.

Multi-Step Chromatographic Separations (e.g., XAD, Cation Exchange, Reverse-Phase HPLC)

A multi-step chromatographic approach is a cornerstone for the purification of carnocin-UI49, often leading to a homogenous preparation of the bacteriocin. researchgate.net

A simplified and effective large-scale purification protocol involves just two main steps: XAD chromatography followed by cation exchange chromatography. nih.gov The initial capture of carnocin-UI49 from the culture supernatant is often achieved using a hydrophobic adsorption resin like Amberlite XAD-16. researchgate.net This step effectively concentrates the bacteriocin and removes polar impurities.

Following the initial capture, cation exchange chromatography is a common and effective step. nih.govasm.org This technique separates molecules based on their net positive charge. Carnocin-UI49, being a cationic peptide, binds to the negatively charged resin (e.g., S-Sepharose) and is subsequently eluted with a salt gradient, typically using sodium chloride. asm.org

For achieving very high purity, further steps such as hydrophobic interaction chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are employed. researchgate.netasm.org RP-HPLC, utilizing a C2-C18 column, is a powerful final "polishing" step that separates peptides based on their hydrophobicity, resulting in a highly purified carnocin-UI49 preparation. researchgate.netasm.org

Table 2: Exemplary Multi-Step Purification Scheme for Carnocin-UI49

Purification Step Principle Resin/Column Example Elution Condition Example
Adsorption Chromatography Hydrophobic Adsorption Amberlite XAD-16 Elution with an organic solvent like methanol (B129727) or isopropanol.
Cation Exchange Chromatography Ionic Interaction S-Sepharose Gradient of Sodium Chloride (e.g., 0.2 M NaCl). asm.org
Hydrophobic Interaction Chromatography Hydrophobic Interaction Phenyl-Superose Elution with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

| Reverse-Phase HPLC | Hydrophobic Partitioning | C2-C18 column | Gradient of an organic solvent like acetonitrile (B52724) in water. asm.org |

Membrane-Based Separation and Concentration Technologies

While specific applications of membrane technology for carnocin-UI49 are not extensively detailed in the literature, these methods are widely used for the purification and concentration of other antibiotics and bacteriocins. jiuwumembrane.comjiuwumembrane.com Membrane filtration techniques such as microfiltration and ultrafiltration can be employed in the initial stages of downstream processing. jiuwumembrane.com

Quality Control and Characterization of Purified this compound Preparations

To ensure the purity and identity of the isolated carnocin-UI49, a suite of analytical techniques is employed. These methods provide information on the molecular weight, amino acid composition, and sequence of the purified peptide.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to assess the purity and estimate the molecular weight of the purified carnocin-UI49. researchgate.net A single band on the gel indicates a high degree of purity. researchgate.net

For a precise determination of the molecular mass, mass spectrometry is utilized. researchgate.net This technique has determined the molecular weight of carnocin-UI49 to be 4,635 Da. researchgate.netresearchgate.net

Amino acid analysis is performed to determine the amino acid composition of the peptide. nih.gov This analysis revealed that carnocin-UI49 is composed of approximately 35 to 37 amino acids and contains an unusual peak that corresponds to the thioether amino acid lanthionine (B1674491), a hallmark of lantibiotics. researchgate.netnih.gov The presence of lanthionine can be further confirmed by performic acid oxidation followed by amino acid analysis, which reveals the presence of cysteic acid. nih.gov

Partial N-terminal sequencing through Edman degradation has been used to identify the initial amino acid sequence of carnocin-UI49 as N-Gly-Ser-Glu-Ile-Gln-Pro-Arg. researchgate.netnih.gov

Table 3: Physicochemical Characterization of Purified this compound

Characteristic Method Finding Reference
Molecular Weight (Approximate) SDS-PAGE ~4,500 - 5,000 Da nih.gov, researchgate.net
Molecular Weight (Precise) Mass Spectrometry 4,635 Da nih.gov, researchgate.net
Amino Acid Composition Amino Acid Analysis ~35-37 residues, contains lanthionine. nih.gov, researchgate.net

| N-Terminal Sequence | Edman Degradation | N-Gly-Ser-Glu-Ile-Gln-Pro-Arg | nih.gov, researchgate.net |

Advanced Research Perspectives and Biotechnological Applications of Lantibiotic Carnocin Ui49

Genetic Engineering and Mutagenesis Studies for Structure-Function Elucidation

While specific genetic engineering and mutagenesis studies exclusively targeting Carnocin-UI49 are not extensively documented in publicly available research, the principles and methodologies applied to other lantibiotics, such as nisin, provide a clear framework for the potential elucidation of Carnocin-UI49's structure-function relationships. nih.govnih.gov Lantibiotics are ribosomally synthesized and post-translationally modified peptides, making them amenable to genetic manipulation through alteration of their precursor peptide gene (LanA). nih.govoup.com

Site-directed mutagenesis is a primary tool for investigating the roles of specific amino acid residues. By systematically substituting amino acids within the Carnocin-UI49 precursor peptide, researchers could assess the impact on its antimicrobial activity, stability, and target specificity. nih.gov Key areas for investigation would include the residues involved in the formation of lanthionine (B1674491) and methyllanthionine rings, as these are hallmarks of lantibiotics and crucial for their structure and function. oup.comnih.gov Furthermore, altering charged or hydrophobic residues could shed light on their importance in the initial interaction with the target cell membrane and subsequent pore formation or inhibition of cell wall synthesis. nih.govresearchgate.net

The insights gained from such mutagenesis studies are pivotal. For instance, identifying non-essential residues could indicate sites for modification to enhance desired properties without compromising antimicrobial efficacy. Conversely, pinpointing critical residues would be fundamental to understanding the core functional domains of Carnocin-UI49. biorxiv.org The knowledge derived from these genetic approaches is foundational for the rational design of novel Carnocin-UI49 variants with tailored properties.

Rational Design of Lantibiotic Carnocin-UI49 Variants with Tailored Properties

The rational design of antimicrobial peptides, including lantibiotics like Carnocin-UI49, aims to create novel variants with enhanced characteristics such as increased potency, broader antimicrobial spectrum, or improved stability. rsc.orgfrontiersin.orgnih.govworldscientific.comresearchgate.net This approach relies heavily on the foundational knowledge of structure-function relationships, often derived from genetic engineering and biophysical studies. nih.gov Although specific examples of rationally designed Carnocin-UI49 variants are not prominent in the literature, the established principles of peptide engineering offer a clear path forward.

A primary goal of rational design would be to enhance the antimicrobial activity of Carnocin-UI49. This could involve optimizing the peptide's amphipathicity—the spatial separation of hydrophobic and hydrophilic residues—which is crucial for membrane interaction and disruption. nih.gov Computational models can be employed to predict how amino acid substitutions would affect the peptide's helical structure and its interaction with bacterial membranes. worldscientific.com For example, increasing the net positive charge through the introduction of arginine or lysine (B10760008) residues could enhance the initial electrostatic attraction to the negatively charged bacterial cell envelope. nih.gov

Furthermore, rational design could be used to broaden the activity spectrum of Carnocin-UI49. While it is known to be active against various Gram-positive bacteria, modifications could potentially render it effective against a wider range of spoilage organisms or even some Gram-negative bacteria, possibly in combination with outer membrane permeabilizers. nih.gov The design process would involve creating a library of variants with specific modifications and then screening them for improved antimicrobial profiles. rsc.orgresearchgate.net

Application of Advanced Spectroscopic and Biophysical Techniques for Structural-Functional Relationships

The three-dimensional structure of a lantibiotic is intrinsically linked to its biological function. Advanced spectroscopic and biophysical techniques are indispensable for elucidating these structural-functional relationships. For Carnocin-UI49, while detailed structural studies are not widely published, the application of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical step.

Other biophysical techniques such as circular dichroism (CD) spectroscopy could be used to assess the secondary structure of Carnocin-UI49 and how it changes upon interaction with model membranes. Fluorescence spectroscopy, using intrinsic tryptophan fluorescence or extrinsic probes, can provide insights into the peptide's binding affinity for different lipid compositions and its depth of insertion into the membrane bilayer.

In Vitro Assays and Computational Molecular Docking for Target Interaction

To comprehend the mechanism of action of Carnocin-UI49 at a molecular level, a combination of in vitro assays and computational molecular docking is essential. Lantibiotics often exert their antimicrobial effect by interacting with specific molecular targets in the bacterial cell envelope, such as Lipid II, a precursor in peptidoglycan synthesis. nih.govdntb.gov.uaresearchgate.net

In vitro assays can be designed to determine if Carnocin-UI49 binds to Lipid II. These assays could involve monitoring changes in the spectroscopic properties of fluorescently labeled Carnocin-UI49 or Lipid II upon binding. The ability of Carnocin-UI49 to dissipate the membrane potential of bacterial cells or model vesicles can also be measured using potential-sensitive fluorescent dyes. Such experiments would provide direct evidence of its membrane-disrupting capabilities.

Computational molecular docking offers a powerful in silico approach to predict and analyze the interaction between Carnocin-UI49 and its putative target. nih.gov By building a three-dimensional model of Carnocin-UI49, potentially based on NMR data or homology modeling, it can be docked into the known structure of its target, such as Lipid II. These simulations can predict the binding energy and identify the key amino acid residues involved in the interaction. nih.gov This information is invaluable for guiding site-directed mutagenesis studies to validate the predicted binding mode and for the rational design of variants with improved target affinity.

Bioengineering of Producer Strains for Optimized Production and Specificity

The commercial viability of Carnocin-UI49 as a biopreservative is dependent on its efficient and cost-effective production. Bioengineering of the producer strain, Carnobacterium piscicola UI49, presents a promising avenue for optimizing production yields. frontiersin.orgiosrphr.orgbiomedpharmajournal.orgmdpi.com This can be achieved through various strategies focused on the genetic modification of the bacterium.

One approach is to overexpress the genes involved in the biosynthesis of Carnocin-UI49. The biosynthetic gene cluster for lantibiotics typically includes the structural gene (lanA), genes for modification enzymes (lanB, lanC, lanM), a transporter (lanT), and regulatory elements. annualreviews.orgresearchgate.net By placing these genes under the control of a strong, inducible promoter, the production of Carnocin-UI49 could be significantly enhanced.

Metabolic engineering of the host strain is another powerful strategy. This involves modifying the bacterium's metabolic pathways to increase the supply of precursor amino acids required for Carnocin-UI49 synthesis. Additionally, optimizing fermentation conditions, such as media composition, pH, and temperature, can further boost production. oieau.fr

Furthermore, bioengineering could be employed to alter the specificity of Carnocin-UI49. The enzymes responsible for the post-translational modifications of lantibiotics have been shown to possess a degree of substrate flexibility. karger.comnih.gov By co-expressing a modified Carnocin-UI49 precursor peptide with the native modification machinery, it may be possible to generate novel variants with altered ring structures and, consequently, different antimicrobial specificities.

Potential Biotechnological Applications (Non-Clinical)

The primary non-clinical biotechnological application for Carnocin-UI49 lies in its use as a natural food preservative. nih.govfao.org Its antimicrobial activity against a range of Gram-positive bacteria, including foodborne pathogens and spoilage organisms, makes it an attractive alternative to synthetic chemical preservatives. nih.gov As a bacteriocin (B1578144) produced by a lactic acid bacterium, it is perceived as a "label-friendly" ingredient by consumers. iosrphr.org

Development as a Biopreservative in Food Systems

Carnocin-UI49 has demonstrated potential for application in various food systems to extend shelf-life and enhance safety. nih.govfao.orgnih.gov Its efficacy against Listeria monocytogenes, a significant foodborne pathogen, is of particular interest to the food industry. nih.gov

In meat products, Carnocin-UI49 could be applied as a surface treatment or incorporated into packaging materials to control the growth of spoilage bacteria like Carnobacterium species and pathogens such as Listeria. asm.org Similarly, in dairy products, it could be used to prevent the growth of undesirable bacteria during fermentation and storage. nih.gov The table below summarizes the antimicrobial activity of Carnocin-UI49 against various Gram-positive bacteria, highlighting its potential as a biopreservative.

Target BacteriaSensitivity to Carnocin-UI49Reference
Carnobacterium spp.Sensitive nih.gov
Lactococcus lactis (nisin-producing strains)Very Sensitive nih.gov
Lactococcus lactis (non-nisin-producing strains)Less Sensitive than to Nisin nih.gov
Listeria spp.Weakly Sensitive nih.gov

It is important to note that the effectiveness of Carnocin-UI49 as a biopreservative can be influenced by the food matrix, including factors like pH, fat content, and the presence of other competing microorganisms. Therefore, further research is needed to optimize its application in specific food products.

Exploration in Veterinary Antimicrobial Strategies

The increasing concern over antibiotic resistance in veterinary medicine has spurred the investigation of alternative antimicrobial agents, including bacteriocins like Carnocin-UI49. While direct studies on the application of purified Carnocin-UI49 against specific veterinary pathogens are limited, research into its producer organism, Carnobacterium piscicola, offers valuable insights into its potential.

Carnobacterium species are being explored as probiotics in aquaculture to mitigate diseases in fish. Strains of Carnobacterium have demonstrated the ability to inhibit the growth of significant fish pathogens, such as Aeromonas salmonicida and Vibrio anguillarum. This inhibitory action is often attributed to the production of bacteriocins. The antagonistic properties of these probiotic strains suggest that their bioactive compounds, including lantibiotics, could play a crucial role in disease prevention in aquaculture settings.

The potential for Carnocin-UI49 in broader veterinary applications can be inferred from the general characteristics of lantibiotics. Lantibiotics are known for their potent activity against Gram-positive bacteria, a group that includes several important animal pathogens. Further research is warranted to isolate Carnocin-UI49 and evaluate its efficacy in controlled in vitro and in vivo studies against a panel of clinically relevant veterinary pathogens. Such studies would be essential to determine its spectrum of activity, potency, and potential as a therapeutic or prophylactic agent in animal health.

Table 1: Potential Veterinary Applications of Carnocin-UI49 based on Carnobacterium Probiotic Research

Application AreaTarget Pathogens (Inferred)Rationale
AquacultureAeromonas salmonicida, Vibrio anguillarumProbiotic strains of Carnobacterium inhibit these fish pathogens, likely through bacteriocin production.
LivestockGram-positive pathogensLantibiotics generally exhibit strong activity against Gram-positive bacteria, which include various livestock pathogens.

Assessment for Agricultural Disease Control

The use of bacteriocins as biocontrol agents in agriculture is an emerging field of interest, offering a potential alternative to conventional chemical pesticides. These antimicrobial peptides could provide a more targeted and environmentally benign approach to managing plant diseases.

Currently, there is a notable lack of specific research on the application of Carnocin-UI49 for the control of plant pathogens. The existing body of literature on bacteriocins in agriculture primarily focuses on their potential to inhibit the growth of phytopathogenic bacteria. The efficacy of any given bacteriocin is dependent on its spectrum of activity and its stability in the plant environment.

For Carnocin-UI49 to be considered a viable candidate for agricultural disease control, several key research areas would need to be addressed. Initial in vitro screening against a range of common plant pathogens would be necessary to determine its inhibitory spectrum. Subsequent studies would need to evaluate its stability and efficacy on plant surfaces and in the soil. Furthermore, its mode of action against plant pathogens and its potential impact on non-target beneficial microorganisms would be critical considerations for its development as a biopesticide. The exploration of Carnocin-UI49 in this context remains an open avenue for future research.

Utility as a Research Tool in Membrane Biology and Bacteriocinetics

The primary mode of action of many lantibiotics involves interaction with and disruption of the bacterial cytoplasmic membrane. This characteristic makes them valuable tools for studying membrane biology and the kinetics of bacterial killing.

Research has indicated that Carnocin-UI49 exerts its antimicrobial effect by acting on the cytoplasmic membrane of susceptible bacteria. Its application leads to a dissipation of the membrane potential and a subsequent rapid hydrolysis of intracellular ATP, ultimately resulting in cell death. This mechanism of action suggests that Carnocin-UI49 could be utilized as a molecular probe to investigate the structure and function of bacterial membranes.

One intriguing finding is the potential role of the membrane-associated protein NisP, part of the nisin biosynthesis gene cluster, as a receptor for Carnocin-UI49 in nisin-producing strains of Lactococcus lactis. This suggests a specific interaction that facilitates the antimicrobial activity of Carnocin-UI49 in these strains. Further investigation into this interaction could provide valuable insights into the mechanisms of bacteriocin recognition and binding at the cell surface.

The study of the kinetics of Carnocin-UI49's bactericidal activity can also yield important information. By monitoring the rate of cell death and correlating it with changes in membrane integrity and cellular processes, researchers can build a more comprehensive model of its mechanism of action. Such studies are fundamental to understanding the dynamics of antimicrobial peptide-membrane interactions and can inform the rational design of novel antimicrobial agents.

Table 2: Research Findings on the Mode of Action of Carnocin-UI49

Aspect of Mode of ActionObservationImplication for Research
Target Site Cytoplasmic membraneUseful as a probe for studying bacterial membrane structure and function.
Mechanism Dissipation of membrane potential, Hydrolysis of intracellular ATPAllows for the study of the downstream effects of membrane depolarization.
Receptor Interaction Potential binding to NisP in nisin-producing Lactococcus lactisProvides a model system for investigating specific bacteriocin-receptor interactions.

Future Directions and Emerging Research Avenues for Lantibiotic Carnocin Ui49

Comprehensive Elucidation of Complete Structural-Functional Landscape

A foundational pillar of future research will be to establish a detailed understanding of the relationship between the structure of carnocin-UI49 and its antimicrobial function. While the N-terminal sequence has been identified, a complete and high-resolution three-dimensional structure is yet to be determined. novoprolabs.com Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in revealing the intricate polycyclic structure, including the precise conformation of its characteristic lanthionine (B1674491) and methyllanthionine bridges. annualreviews.org

Understanding this structural landscape is the gateway to elucidating its precise mode of action. Key research questions will include identifying the specific molecular targets on susceptible bacteria and detailing the mechanisms of membrane interaction or disruption. Structure-activity relationship (SAR) studies will be crucial, involving the systematic modification of amino acid residues to pinpoint which components of the peptide are essential for its bactericidal activity. This knowledge is paramount for any subsequent engineering efforts aimed at enhancing its efficacy or spectrum of activity.

Development of Novel Biosynthetic Tools for Precise Lantibiotic Engineering

The field of synthetic biology offers powerful tools for the targeted engineering of lantibiotics. frontiersin.orgnih.gov A primary future objective for carnocin-UI49 research will be the development of bespoke biosynthetic tools for its precise modification. This will likely involve the heterologous expression of the carnocin-UI49 biosynthetic gene cluster in a well-characterized host organism. Such a system would provide a malleable platform for genetic manipulation, allowing for targeted mutagenesis of the structural gene. nih.gov

The engineering of the biosynthetic machinery itself represents another exciting frontier. By modifying the enzymes responsible for the post-translational modifications, it may be possible to introduce novel structural features into the carnocin-UI49 backbone. nih.gov This could lead to the creation of a library of carnocin-UI49 variants with potentially enhanced properties, such as increased stability, improved solubility, or a broadened antimicrobial spectrum. frontiersin.org The table below outlines potential research targets within the biosynthetic gene cluster.

Gene Cluster Component Potential Engineering Goal Desired Outcome
Precursor Peptide GeneSite-directed mutagenesis of specific amino acid residues.Altered antimicrobial activity, spectrum, or stability.
Modification EnzymesAltering enzyme specificity or activity.Introduction of novel, non-natural amino acid modifications.
Transport ProteinsOptimizing expression and function.Increased yield and secretion of engineered carnocin-UI49 variants.
Regulatory ElementsModifying promoters and other regulatory sequences.Fine-tuned control over the timing and level of carnocin-UI49 production.

Investigations into Complex Ecological and Microbiome Interactions

The role of carnocin-UI49 in its natural ecological niche is an area ripe for investigation. As a product of Carnobacterium, a genus frequently found in food environments, understanding its influence on microbial community dynamics is crucial. nih.gov Future research should focus on how carnocin-UI49 mediates interactions between C. piscicola UI49 and other microorganisms within complex consortia. This could involve studying its impact on the composition and stability of food-associated microbiomes.

Furthermore, the influence of environmental factors on carnocin-UI49 production and activity warrants detailed investigation. Studies should explore how parameters such as temperature, pH, and nutrient availability affect the expression of the carnocin-UI49 biosynthetic gene cluster. This knowledge will be vital for optimizing its production for industrial applications and for understanding its ecological significance.

Exploration of Synergistic Antimicrobial Strategies with Other Biocides

The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies. A significant future research avenue for carnocin-UI49 is the investigation of its synergistic potential with other antimicrobial agents. Combining carnocin-UI49 with other bacteriocins, traditional antibiotics, or other biocides could lead to enhanced antimicrobial efficacy and a reduction in the concentrations of individual agents required for an effect.

Systematic screening of carnocin-UI49 in combination with a diverse panel of antimicrobials against key pathogens will be a critical first step. Checkerboard assays and time-kill studies can be employed to identify synergistic, additive, or antagonistic interactions. Understanding the mechanisms underlying any observed synergy will be a key objective, as this could reveal novel therapeutic strategies and help to mitigate the development of resistance.

Advanced Genomic, Transcriptomic, and Proteomic Profiling of Producer and Target Organisms

A multi-omics approach will be essential to gain a holistic understanding of carnocin-UI49. The sequencing and annotation of the complete genome of Carnobacterium piscicola UI49 will provide the foundational blueprint for its biosynthetic capabilities. mdpi.com Genome mining can further identify the complete biosynthetic gene cluster for carnocin-UI49 and potentially other novel antimicrobial compounds. nih.gov

Transcriptomic studies, such as RNA-sequencing, will be invaluable for understanding the regulation of carnocin-UI49 production. By comparing the gene expression profiles of C. piscicola UI49 under different growth conditions, it will be possible to identify the regulatory networks that control the expression of the biosynthetic genes. nih.gov

Furthermore, proteomic analysis will shed light on the cellular response of target organisms to carnocin-UI49 exposure. mdpi.com By identifying changes in protein expression in susceptible bacteria upon treatment, researchers can gain deeper insights into its mechanism of action and the bacterial stress responses it elicits. This multi-faceted approach will provide a wealth of data to guide future research and development of carnocin-UI49.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to identify and characterize the structural features of lantibiotic carnocin-UI49?

  • Methodological Answer : Structural characterization typically involves mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy to resolve post-translational modifications (e.g., thioether bridges). Comparative genomic analysis of the producing strain can identify biosynthetic gene clusters, while circular dichroism (CD) spectroscopy assesses secondary structures. For example, Rink et al. (2005) used similar approaches to resolve lantibiotic structures, emphasizing the importance of integrating genetic and biophysical data .

Q. How is the antimicrobial activity of carnocin-UI49 quantified in vitro, and what are standard controls for such assays?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus, Clostridium difficile) are standard. Use agar dilution or broth microdilution methods with appropriate controls, including a reference antibiotic (e.g., vancomycin) and vehicle-only treatments. Ensure pH and cation concentrations are optimized to mimic physiological conditions, as lantibiotics like nisin show reduced activity in high-salt environments. Data should be triplicated to account for biological variability .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro efficacy and in vivo performance of carnocin-UI49?

  • Methodological Answer : Discrepancies often arise due to host factors (e.g., serum protein binding, pH gradients). Address this by:

  • Conducting pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models.
  • Using fluorescence microscopy to track carnocin-UI49 localization in tissues.
  • Comparing transcriptomic responses of pathogens exposed to carnocin-UI49 in vitro vs. in vivo.
  • Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure experimental designs account for translational barriers .

Q. How can mutagenesis studies elucidate the role of specific residues in carnocin-UI49’s mechanism of action?

  • Methodological Answer : Site-directed mutagenesis targeting conserved residues (e.g., dehydroalanine or lysine in the active site) can isolate functional domains. Pair this with:

  • Circular dichroism to assess structural stability post-mutation.
  • Lipid II binding assays (e.g., surface plasmon resonance) to quantify affinity changes.
  • Rink et al. (2007) demonstrated this approach by truncating nisin’s C-terminus, revealing critical residues for pore formation .

Q. What computational tools are optimal for predicting carnocin-UI49’s interaction with bacterial membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model lipid II binding and pore formation. Validate predictions with:

  • Atomic force microscopy (AFM) to visualize membrane disruption.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Cross-reference with databases like UniProt for structural homology comparisons .

Data Analysis and Interpretation

Q. How should researchers address variability in carnocin-UI49’s activity across different bacterial strains?

  • Methodological Answer : Stratify data by bacterial species and strain genotype (e.g., presence of resistance genes like nsr for nisin resistance). Use multivariate regression to identify confounding variables (e.g., biofilm formation, efflux pump activity). Publicly available genomic databases (NCBI Pathogen Detection) can contextualize strain-specific differences .

Q. What statistical frameworks are appropriate for analyzing time-kill kinetics of carnocin-UI49?

  • Methodological Answer : Fit time-kill curves to non-linear models (e.g., sigmoidal Emax models) using tools like GraphPad Prism. Compare bactericidal vs. bacteriostatic effects via area under the curve (AUC) analysis. Report 95% confidence intervals and use ANOVA for multi-group comparisons, ensuring adherence to CLSI guidelines for assay standardization .

Research Design and Ethical Considerations

Q. How can PICO frameworks improve the formulation of carnocin-UI49 research questions?

  • Methodological Answer : Define:

  • Population : Target pathogens (e.g., methicillin-resistant S. aureus).
  • Intervention : Carnocin-UI49 dosage and delivery method (e.g., nanoencapsulation).
  • Comparison : Existing lantibiotics (e.g., nisin A) or conventional antibiotics.
  • Outcome : Metrics like MIC reduction or biofilm inhibition.
  • This structure ensures hypotheses are testable and aligned with gaps in lantibiotic research .

Q. What ethical considerations arise when testing carnocin-UI49 in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including:

  • Justifying sample sizes via power analysis.
  • Monitoring for off-target effects (e.g., gut microbiota disruption).
  • Obtaining approval from institutional animal care committees (IACUC).
  • Pre-register protocols in platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.